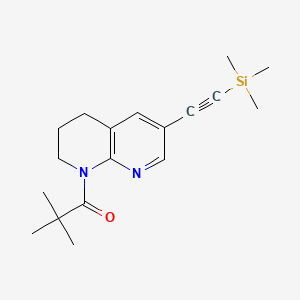
2,2-二甲基-1-(6-((三甲基硅烷基)乙炔基)-3,4-二氢-1,8-萘啶-1(2H)-基)丙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one is a complex organic compound featuring a naphthyridine core with a trimethylsilyl ethynyl substituent
科学研究应用
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthyridine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the trimethylsilyl ethynyl group: This step often involves the use of trimethylsilyl acetylene in the presence of a suitable catalyst.
Final functionalization:
Industrial Production Methods
化学反应分析
Types of Reactions
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the naphthyridine core or the trimethylsilyl ethynyl group.
Substitution: The compound can participate in substitution reactions, particularly at the trimethylsilyl ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-silylated compounds.
作用机制
The mechanism of action of 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one involves its interaction with specific molecular targets. The trimethylsilyl ethynyl group can participate in various binding interactions, while the naphthyridine core may interact with enzymes or receptors. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1-(6-ethynyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one: Lacks the trimethylsilyl group, which may affect its reactivity and binding properties.
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-1,8-naphthyridin-1(2H)-yl)propan-1-one: Similar structure but without the dihydro modification, potentially altering its chemical behavior.
Uniqueness
The presence of the trimethylsilyl ethynyl group in 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one imparts unique reactivity and binding properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
生物活性
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
Chemical Structure and Properties
The compound's structure includes a naphthyridine core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the trimethylsilyl group enhances its solubility and stability in organic solvents, making it suitable for various applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂OSi |
| Molecular Weight | 329.55 g/mol |
| CAS Number | 1222533-83-6 |
| Purity | ≥ 95% |
Antimicrobial Activity
Research has indicated that compounds with naphthyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of naphthyridine can inhibit the growth of various bacterial strains. In vitro assays demonstrated that 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. In cellular assays, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Notably, the trimethylsilyl group contributes to its bioactivity by enhancing cellular uptake .
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicating apoptosis .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets. The naphthyridine moiety may function as a ligand for various receptors involved in cell signaling pathways. Additionally, the trimethylsilyl group may facilitate interactions with lipid membranes, enhancing the compound's uptake into cells.
属性
IUPAC Name |
2,2-dimethyl-1-[6-(2-trimethylsilylethynyl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OSi/c1-18(2,3)17(21)20-10-7-8-15-12-14(13-19-16(15)20)9-11-22(4,5)6/h12-13H,7-8,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGGZNBXNFIFQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678405 |
Source


|
| Record name | 2,2-Dimethyl-1-{6-[(trimethylsilyl)ethynyl]-3,4-dihydro-1,8-naphthyridin-1(2H)-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-79-0 |
Source


|
| Record name | 2,2-Dimethyl-1-{6-[(trimethylsilyl)ethynyl]-3,4-dihydro-1,8-naphthyridin-1(2H)-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














